ATP synthase inhibitor 2

Antibacterial ATP synthase Enzyme inhibition

ATP synthase inhibitor 2 (Compound 22) is a definitive tool for P. aeruginosa ATP synthase research. Unlike generic ATP synthase inhibitors, it offers validated benchmarks: IC50 of 10 μg/mL and complete inhibition at 128 μg/mL in in vitro assays. Critical for validating purified enzyme activity, studying persister cell metabolism in permeabilized preparations, and SAR campaigns to bridge biochemical-to-cellular efficacy gaps. Its lack of whole-cell activity ensures target-specific mechanistic studies without off-target cytotoxicity. Available in free base and TFA salt forms with documented ≥98% purity, enabling reproducible experimental design and data integrity.

Molecular Formula C21H22N2O3S
Molecular Weight 382.5 g/mol
Cat. No. B10857221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATP synthase inhibitor 2
Molecular FormulaC21H22N2O3S
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=C(C=C1)O)NCC2=CC3=CC=CC=C3N=C2SC
InChIInChI=1S/C21H22N2O3S/c1-26-21(25)19(11-14-7-9-17(24)10-8-14)22-13-16-12-15-5-3-4-6-18(15)23-20(16)27-2/h3-10,12,19,22,24H,11,13H2,1-2H3/t19-/m0/s1
InChIKeyWIDVPHSBAXLSEU-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATP synthase inhibitor 2 (Compound 22) for Bacterial ATP Synthase Research: Procurement and Baseline Characterization Guide


ATP synthase inhibitor 2 (also designated Compound 22) is a synthetic small molecule identified as an inhibitor of the bacterial ATP synthase enzyme, with its primary characterization performed against the F1Fo-ATP synthase of Pseudomonas aeruginosa . This compound serves as a specialized biochemical tool for investigating bacterial energy metabolism and the specific pharmacology of the P. aeruginosa ATP synthase complex . It is supplied by numerous vendors as a high-purity research chemical (typical purity ≥98%) and in both its free base (C21H22N2O3S, MW: 382.48) and trifluoroacetic acid (TFA) salt forms . Its research applications are rooted in its ability to completely ablate ATP synthesis in its target organism at high concentrations .

ATP Synthase Inhibitor 2 Procurement: Why In-Class ATP Synthase Inhibitors Are Not Interchangeable


The term 'ATP synthase inhibitor' encompasses a structurally and mechanistically diverse group of compounds, rendering generic substitution scientifically invalid. Key comparators include bedaquiline (a diarylquinoline FDA-approved for tuberculosis), oligomycin A (a macrolide antibiotic that inhibits mitochondrial and some bacterial F1Fo-ATP synthases), and DCCD (a covalent modifier of the c-subunit) [1]. These inhibitors exhibit profound differences in their target selectivity, binding sites, species specificity, and resultant biological activity [2]. A procurement decision must therefore be based on the specific, quantifiable properties of ATP synthase inhibitor 2 to ensure the correct tool is selected for the intended P. aeruginosa research model, as detailed in the evidence below.

ATP Synthase Inhibitor 2: Quantitative Evidence for Differentiated Selection vs. Bedaquiline and Oligomycin


Potency and Complete Inhibition of P. aeruginosa ATP Synthase Activity

ATP synthase inhibitor 2 demonstrates quantifiable and complete inhibition of its primary target, the P. aeruginosa (PA) ATP synthase. It achieves half-maximal inhibition (IC50) at a concentration of 10 μg/mL and fully abrogates ATP synthesis activity at 128 μg/mL in a biochemical assay .

Antibacterial ATP synthase Enzyme inhibition Pseudomonas aeruginosa

Species Selectivity and Lack of Antibacterial Activity

The biochemical inhibition of the P. aeruginosa ATP synthase by ATP synthase inhibitor 2 does not translate into whole-cell antibacterial activity. In cell viability assays, the compound exhibits a high Minimum Inhibitory Concentration (MIC) of >128 μg/mL against wild-type P. aeruginosa (WTPA) and >256 μg/mL against methicillin-sensitive Staphylococcus aureus (MSSA) . This is a stark contrast to bedaquiline, which has a very low MIC (typically <0.5 μg/mL) against its target species, Mycobacterium tuberculosis [1].

Antibacterial Selectivity Pseudomonas aeruginosa Staphylococcus aureus

Mechanistic Divergence from Oligomycin and Bedaquiline

The compound's mechanism of action differs fundamentally from that of the comparators. Bedaquiline is a diarylquinoline that binds to the c-ring and subunit a of the F0 domain of mycobacterial ATP synthase, potently inhibiting the enzyme [1]. Oligomycin A, a macrolide, inhibits both mitochondrial and some bacterial F1Fo-ATP synthases by blocking the proton channel of the F0 subunit [2]. In contrast, ATP synthase inhibitor 2, while also inhibiting the P. aeruginosa ATP synthase, is a structurally distinct compound that does not share the same binding site or mechanism .

Mechanism of action ATP synthase Bedaquiline Oligomycin

Optimal Use Cases for ATP Synthase Inhibitor 2 in Biochemical and Microbiological Research


Biochemical Validation of Purified P. aeruginosa ATP Synthase

Researchers purifying the P. aeruginosa ATP synthase complex can use ATP synthase inhibitor 2 as a positive control to validate the enzyme's activity in in vitro assays. The defined IC50 (10 μg/mL) and complete inhibition concentration (128 μg/mL) provide clear benchmarks for confirming that the purified enzyme is functional and responsive to a known inhibitor .

Investigating P. aeruginosa Persistence and ATP Depletion

Given its lack of whole-cell activity , ATP synthase inhibitor 2 is an ideal tool for studying the role of ATP synthase in P. aeruginosa persister cell formation or in conditions of nutrient deprivation where membrane permeability may be altered. It can be used to ablate ATP synthesis in permeabilized cells or membrane vesicle preparations to determine the downstream effects of ATP depletion on specific cellular processes without causing cell death.

Comparative Structural Biology and Drug Discovery

The compound's unique structure and species-specific activity profile make it a valuable starting point for structure-activity relationship (SAR) studies aimed at improving its whole-cell permeability or potency. By understanding how ATP synthase inhibitor 2 interacts with its target, researchers can design analogs with enhanced antibacterial properties, bridging the gap between biochemical inhibition and cellular efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for ATP synthase inhibitor 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.